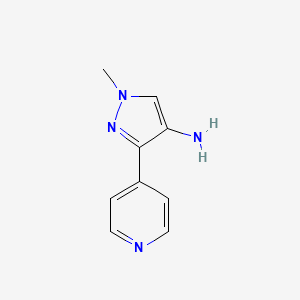

1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine

Overview

Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis

The structure of a tricationic pro-ligand N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide is described . The structures feature three triflate anions in the asymmetric unit with two of the triflate ligands in the structure connected to the pincer pro-ligand by strong N–H⋯O hydrogen bonds .Chemical Reactions Analysis

Whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .Physical And Chemical Properties Analysis

The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications

Synthesis and Characterization

- The chemical reaction of hydroxymethyl pyrazole derivatives with primary amines produces various compounds, including those related to 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine. These compounds are characterized using techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography, aiding in understanding their structure and properties (Titi et al., 2020).

Catalysis in Chemical Synthesis

- This compound is utilized in the synthesis of various derivatives, such as Pyrazolo[3,4-b]pyridine derivatives, under environmentally friendly conditions. Such syntheses highlight its role as a catalyst or reactant in producing new chemical entities (Shi et al., 2010).

Application in Antimicrobial and Antiviral Research

- Certain derivatives, like 3-methyl-1,5-diphenyl-1H-pyrazole, synthesized using 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine, have shown promising antiviral activity against viruses like herpes simplex, as well as potential antimicrobial properties (Tantawy et al., 2012).

Development of Fluorescent Sensors

- Derivatives of this compound have been developed as fluorescent dyes for the detection of inorganic cations, demonstrating its utility in sensor technology and analytical chemistry (Mac et al., 2010).

Advanced Material Synthesis

- The compound plays a significant role in the synthesis of advanced materials, such as nanomagnetic catalysts, showcasing its importance in the field of nanotechnology and material science (Afsar et al., 2018).

Mechanism of Action

Target of Action

1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine is a nitrogen-containing heterocyclic compound . Compounds with similar structures have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Based on its potential biological activities, it may induce changes at the molecular and cellular levels that contribute to its therapeutic effects .

Future Directions

properties

IUPAC Name |

1-methyl-3-pyridin-4-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-8(10)9(12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPGHKNJMFNIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B1422837.png)

![[2-(Difluoromethoxy)-4-methoxyphenyl]methanol](/img/structure/B1422839.png)